![molecular formula C21H22Cl2N2O4S B3411261 (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903302-78-3](/img/structure/B3411261.png)
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Overview
Description
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, also known as DPA-714, is a small molecule that has been developed as a radioligand for the imaging of neuroinflammation. DPA-714 is a derivative of diazabicyclooctane that has been modified with a tosyl group and a dichlorophenyl group. The compound has been shown to bind with high affinity to the translocator protein 18 kDa (TSPO), which is expressed on the outer mitochondrial membrane of glial cells and is upregulated in response to neuroinflammation.
Mechanism of Action
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone binds to the TSPO on the outer mitochondrial membrane of glial cells. The TSPO is upregulated in response to neuroinflammation, and its expression is increased in activated microglia and astrocytes. The binding of (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone to the TSPO allows for the imaging of neuroinflammation using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Biochemical and Physiological Effects:
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone does not have any known direct biochemical or physiological effects. Its binding to the TSPO is specific to glial cells and does not affect neuronal function.
Advantages and Limitations for Lab Experiments
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has several advantages for lab experiments. It is a highly specific radioligand for the TSPO, which allows for the imaging of neuroinflammation with high sensitivity and specificity. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. Its binding to the TSPO is affected by genetic polymorphisms, which can affect the interpretation of results. Additionally, its binding to the TSPO is not specific to a particular type of neuroinflammation, which can make it difficult to differentiate between different types of neurological disorders.
Future Directions
There are several future directions for the use of (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone in scientific research. One area of interest is the development of new TSPO ligands that have improved specificity and sensitivity for neuroinflammation. Another area of interest is the use of (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone in the development of new treatments for neurological disorders. The ability to image neuroinflammation using (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone can aid in the development of new drugs that target the underlying pathology of these disorders. Finally, there is interest in the use of (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone in the development of personalized medicine approaches for neurological disorders. The ability to image neuroinflammation using (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone can aid in the identification of patients who are most likely to benefit from specific treatments.
Scientific Research Applications
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been extensively used in preclinical and clinical studies for the imaging of neuroinflammation. It has been shown to be a highly sensitive and specific radioligand for the TSPO, which is upregulated in response to neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability to image neuroinflammation using (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone can provide important insights into the pathophysiology of these disorders and can aid in the development of new treatments.
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4S/c1-15-2-5-17(6-3-15)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)18-14-16(22)4-7-19(18)23/h2-7,14H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJFQSPGCDVSDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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